molecular formula C14H12F2N2O2 B5020318 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide

Cat. No. B5020318
M. Wt: 278.25 g/mol
InChI Key: YHVWJOUCVYRUAI-UHFFFAOYSA-N
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Description

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) in the brain. TSPO is found in the outer mitochondrial membrane and is involved in the regulation of mitochondrial function, apoptosis, and immune response. DPA-714 has been extensively studied for its potential applications in neuroscience research, particularly in the diagnosis and treatment of neurodegenerative diseases.

Mechanism of Action

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide binds selectively to TSPO in the brain, leading to increased uptake of radiolabeled tracers such as [^18F]N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide in PET imaging studies. TSPO is involved in the regulation of mitochondrial function and immune response, and its expression is upregulated in response to neuroinflammation. N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide has been shown to reduce neuroinflammation in animal models of neurodegenerative diseases, suggesting a potential therapeutic role for this compound.
Biochemical and Physiological Effects
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide has been shown to have a number of biochemical and physiological effects in animal models, including reducing neuroinflammation, protecting against oxidative stress, and improving cognitive function. These effects are thought to be mediated by the binding of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide to TSPO, which regulates mitochondrial function and immune response in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide in lab experiments is its selectivity for TSPO, which allows for specific imaging and targeting of this protein in the brain. However, there are also limitations to the use of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide, including its relatively low affinity for TSPO compared to other ligands, and its potential to bind to other proteins in the brain.

Future Directions

There are a number of future directions for research on N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide and its potential applications in neuroscience. One area of interest is the development of more selective ligands for TSPO, which could improve the specificity and sensitivity of imaging studies. Another area of research is the investigation of the therapeutic potential of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide and related compounds in the treatment of neurodegenerative diseases, particularly those associated with neuroinflammation. Finally, the development of new imaging techniques and technologies could further enhance our understanding of the role of TSPO in the brain and its potential as a biomarker for disease diagnosis and monitoring.

Synthesis Methods

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluorobenzylamine with 3-hydroxypyridine-4-carboxylic acid, followed by acetylation of the resulting intermediate with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide has been used in a variety of scientific research applications, including the imaging of TSPO in the brain using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). TSPO expression is upregulated in response to neuroinflammation, making it a potential biomarker for the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c1-9(19)18-8-10-3-2-6-17-14(10)20-11-4-5-12(15)13(16)7-11/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVWJOUCVYRUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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